alpha-DeltaUA-[1-->4]-GlcN-6S
Description
Overview of Glycosaminoglycans (GAGs) in Biological Systems
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. numberanalytics.com These complex carbohydrates are fundamental components of the extracellular matrix (ECM) and cell surfaces in virtually all mammalian tissues. frontiersin.orgneb.com GAGs play crucial roles in a multitude of biological processes, including maintaining tissue structure and hydration, facilitating cell signaling, and regulating cell proliferation, differentiation, and migration. numberanalytics.comfrontiersin.org Their highly negative charge, a result of numerous sulfate (B86663) and carboxyl groups, enables them to interact with a wide array of proteins, such as growth factors, cytokines, and enzymes, thereby modulating their biological activities. numberanalytics.comneb.comcreative-biolabs.com
Structural Diversity and Classification of Major GAGs (e.g., Heparan Sulfate, Chondroitin (B13769445) Sulfate)
The structural diversity of GAGs is vast and is a key determinant of their diverse biological functions. acs.org GAGs are classified into several major families based on their core disaccharide structure. sigmaaldrich.com The primary types include:
Heparan Sulfate (HS) and Heparin: These GAGs consist of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine (B1671600) residue. diva-portal.orgmdpi.com Heparin is a highly sulfated form of heparan sulfate and is known for its anticoagulant properties. nih.gov The sulfation patterns along the polysaccharide chain are highly variable, creating immense structural diversity. mdpi.comnih.gov
Chondroitin Sulfate (CS) and Dermatan Sulfate (DS): The backbone of these GAGs is composed of repeating units of a uronic acid and N-acetylgalactosamine (GalNAc). frontiersin.org Dermatan sulfate is distinguished from chondroitin sulfate by the presence of L-iduronic acid, which is formed by the epimerization of D-glucuronic acid residues. frontiersin.org
Keratan (B14152107) Sulfate (KS): Unlike other GAGs, the repeating disaccharide unit of keratan sulfate consists of galactose and N-acetylglucosamine. nih.govnih.gov
Hyaluronan (HA): Hyaluronan is unique among GAGs as it is a non-sulfated polysaccharide and is not typically covalently linked to a core protein to form a proteoglycan. frontiersin.orgneb.com Its repeating disaccharide unit is composed of D-glucuronic acid and N-acetylglucosamine. sigmaaldrich.com
The biosynthesis of GAGs is not template-driven, which contributes to their structural heterogeneity. neb.com This diversity is critical for their ability to specifically interact with a wide range of proteins and regulate numerous physiological and pathological processes. acs.org
| GAG Class | Repeating Disaccharide Unit | Key Structural Features |
|---|---|---|
| Heparan Sulfate / Heparin | Uronic Acid - Glucosamine | Variable sulfation, presence of both Glucuronic and Iduronic acid. diva-portal.orgnih.gov |
| Chondroitin Sulfate / Dermatan Sulfate | Uronic Acid - N-acetylgalactosamine | DS contains Iduronic acid. frontiersin.org |
| Keratan Sulfate | Galactose - N-acetylglucosamine | Sulfated poly-N-acetyllactosamine. nih.govnih.gov |
| Hyaluronan | Glucuronic Acid - N-acetylglucosamine | Non-sulfated. frontiersin.orgneb.com |
Positional Context of alpha-DeltaUA-[1-->4]-GlcN-6S as a Key Heparin/Heparan Sulfate Disaccharide
The disaccharide α-ΔUA-[1→4]-GlcN-6S is a specific structural unit derived from the enzymatic digestion of heparin and heparan sulfate. nih.gov The "ΔUA" represents a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, which is formed at the non-reducing end of the oligosaccharide during the eliminative cleavage of the GAG chain by heparinases. nih.govsigmaaldrich.com The remainder of the molecule consists of a D-glucosamine residue that is sulfated at the 6th position (6S). chemspider.com The linkage between these two monosaccharides is a [1→4] glycosidic bond.
The presence and quantity of α-ΔUA-[1→4]-GlcN-6S, along with other disaccharides, in a heparin or heparan sulfate sample can provide information about the structure of the original polysaccharide. This is particularly relevant for the quality control of pharmaceutical heparin, where specific structural features are linked to its anticoagulant activity. biorxiv.org The study of such disaccharides is a key aspect of glycobiology research, aiding in the elucidation of the structure-function relationships of GAGs. chemicalbook.com
| Compound Name | Abbreviation |
|---|---|
| alpha-DeltaUA-[1-->4]-GlcN-6S | ΔUA-GlcN-6S |
| Glycosaminoglycan | GAG |
| Heparan Sulfate | HS |
| Chondroitin Sulfate | CS |
| Dermatan Sulfate | DS |
| Keratan Sulfate | KS |
| Hyaluronan | HA |
| Glucuronic Acid | GlcA |
| Iduronic Acid | IdoA |
| N-acetylglucosamine | GlcNAc |
| N-acetylgalactosamine | GalNAc |
| Galactose | Gal |
| 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid | ΔUA |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17NNa2O13S |
|---|---|
Molecular Weight |
461.31 g/mol |
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
InChI Key |
ZOBOTGHDCFZANZ-HGOXMNNESA-L |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of Alpha Deltaua 1 >4 Glcn 6s
Precise Chemical Nomenclature and Glycosidic Linkage Configuration
The formal chemical name for the sodium salt of this disaccharide is 2-amino-2-deoxy-4-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucose. chemspider.com The nomenclature alpha-DeltaUA-[1-->4]-GlcN-6S provides a concise representation of its key structural features. "alpha-DeltaUA" denotes a 4,5-unsaturated uronic acid residue in the alpha anomeric configuration, which is formed as an artifact of enzymatic cleavage of heparin/heparan sulfate (B86663) by heparin lyases. capes.gov.brnih.gov "GlcN-6S" refers to a D-glucosamine unit sulfated at the 6th position.
The two monosaccharide units are connected by an α-1,4-glycosidic bond. libretexts.orgnih.govquizlet.com This linkage connects the anomeric carbon (C1) of the unsaturated uronic acid to the hydroxyl group at the C4 position of the glucosamine (B1671600) residue. libretexts.org The "alpha" designation indicates the stereochemistry at the anomeric carbon of the uronic acid. libretexts.orgwikipedia.org
Spectroscopic Methodologies for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of alpha-DeltaUA-[1-->4]-GlcN-6S and related heparin-derived oligosaccharides. nih.govresearchgate.net It provides atomic-level information on the connectivity, stereochemistry, and conformation of the molecule in solution. nih.gov
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural characterization. Each proton and carbon atom in the molecule gives rise to a signal in the spectrum, with its chemical shift being highly sensitive to its local electronic environment. sigmaaldrich.comlibretexts.org The chemical shifts for the protons and carbons of alpha-DeltaUA-[1-->4]-GlcN-6S have been extensively documented. nih.govnih.gov
The following tables present typical ¹H and ¹³C chemical shift assignments for the disaccharide. It is important to note that these values can vary slightly depending on experimental conditions such as solvent, temperature, and pH. sigmaaldrich.com
Table 1: ¹H NMR Chemical Shift Assignments for alpha-DeltaUA-[1-->4]-GlcN-6S
| Proton | Chemical Shift (ppm) |
|---|---|
| ΔUA H1 | ~5.9 |
| ΔUA H2 | ~4.5 |
| ΔUA H3 | ~4.3 |
| ΔUA H4 | ~5.6 |
| GlcN-6S H1 | ~5.2 |
| GlcN-6S H2 | ~3.3 |
| GlcN-6S H3 | ~3.7 |
| GlcN-6S H4 | ~3.8 |
| GlcN-6S H5 | ~4.1 |
| GlcN-6S H6a | ~4.3 |
| GlcN-6S H6b | ~4.2 |
Data compiled from published literature; actual values may vary.
Table 2: ¹³C NMR Chemical Shift Assignments for alpha-DeltaUA-[1-->4]-GlcN-6S
| Carbon | Chemical Shift (ppm) |
|---|---|
| ΔUA C1 | ~100 |
| ΔUA C2 | ~70 |
| ΔUA C3 | ~72 |
| ΔUA C4 | ~110 |
| ΔUA C5 | ~145 |
| ΔUA C6 | ~175 |
| GlcN-6S C1 | ~98 |
| GlcN-6S C2 | ~58 |
| GlcN-6S C3 | ~72 |
| GlcN-6S C4 | ~79 |
| GlcN-6S C5 | ~71 |
| GlcN-6S C6 | ~68 |
Data compiled from published literature; actual values may vary.
While 1D NMR provides essential information, severe signal overlap often hinders complete assignment, especially in complex oligosaccharides. csic.esfrontiersin.org Two-dimensional (2D) NMR experiments overcome this limitation by spreading the signals into two dimensions, revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments establish through-bond proton-proton connectivities. princeton.edu COSY identifies protons that are directly coupled (typically over two or three bonds), while TOCSY reveals correlations between all protons within a spin system, aiding in the assignment of entire monosaccharide units. researchgate.netmagritek.com
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to carbons (or other heteroatoms like nitrogen). princeton.edursc.org HSQC is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, proton signals. frontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. princeton.edu HMBC is crucial for establishing the connectivity between monosaccharide units by identifying correlations across the glycosidic linkage. magritek.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons that are close in space, regardless of whether they are connected by chemical bonds. princeton.edu The intensity of the cross-peaks in NOESY and ROESY spectra is proportional to the inverse sixth power of the distance between the protons, making these techniques essential for determining the three-dimensional structure and conformation of the molecule. researchgate.net
NMR data, particularly NOE-derived distance restraints and J-coupling constants, are used in conjunction with computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations to determine the preferred solution conformation. mdpi.comnih.govresearchgate.net For instance, the presence of specific NOE cross-peaks between protons on adjacent sugar residues can define the relative orientation of the rings. nih.gov The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, providing valuable information about ring conformation. mdpi.com
To overcome challenges associated with signal overlap and to enhance sensitivity, isotopic labeling with ¹³C and ¹⁵N has been employed in the NMR analysis of heparin and its derivatives. csic.esacs.orgnih.gov Uniformly labeling the molecule with these stable isotopes allows for the use of powerful heteronuclear NMR techniques that provide better spectral dispersion and resolution. acs.org This approach has been particularly useful in studying the interaction of heparin fragments with proteins and in characterizing complex mixtures of GAGs. acs.orgnih.gov The use of ¹⁵N labeling is also beneficial for studying the local environment of the nitrogen-containing glucosamine residue. csic.esnih.govmdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) serves as a cornerstone in the structural elucidation of α-ΔUA-[1-->4]-GlcN-6S, providing invaluable information on its molecular weight, elemental composition, and sequence. This analytical technique involves the ionization of the compound and the separation of the resulting ions based on their mass-to-charge ratio (m/z). msu.edu The resulting mass spectrum provides a molecular fingerprint of the analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Secondary Ion Mass Spectrometry (LSI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Secondary Ion Mass Spectrometry (LSI-MS) are soft ionization techniques particularly well-suited for the analysis of polar and thermally labile molecules like oligosaccharides.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique that produces ions from a liquid solution. In the context of analyzing oligosaccharides, ESI-MS is advantageous as it typically generates multiply charged ions with minimal fragmentation, allowing for the determination of the molecular weight of large molecules. The process involves applying a high voltage to a liquid containing the analyte, which is then passed through a capillary needle. This creates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the ejection of analyte ions into the gas phase, which are then directed into the mass analyzer.
Liquid Secondary Ion Mass Spectrometry (LSI-MS) involves bombarding a sample dissolved in a liquid matrix (such as glycerol) with a high-energy beam of primary ions. This causes the desorption and ionization of the sample molecules. LSI-MS has been effectively used for the characterization of oligosaccharide fragments derived from heparin, a complex polysaccharide related to α-ΔUA-[1-->4]-GlcN-6S. nih.gov This technique provides clear molecular ion signals and has been instrumental in the structural analysis of various heparin-derived oligosaccharides. nih.gov
| Technique | Principle | Advantages for α-ΔUA-[1-->4]-GlcN-6S Analysis |
| ESI-MS | Produces ions from a liquid solution by applying a high voltage. | Soft ionization minimizes fragmentation, allowing for accurate molecular weight determination of the intact disaccharide. Suitable for polar and non-volatile compounds. |
| LSI-MS | A high-energy ion beam bombards the sample in a liquid matrix, causing desorption and ionization. | Effective for analyzing heparin-derived oligosaccharides, providing clear molecular ion signals for structural characterization. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Sequence Determination
Tandem mass spectrometry, also known as MS/MS, is a powerful technique that involves multiple stages of mass analysis to elucidate the structure of a molecule. encyclopedia.pub In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected in the first stage of mass spectrometry (MS1). encyclopedia.pub These selected ions are then subjected to fragmentation through processes like collision-induced dissociation (CID). encyclopedia.pub The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry (MS2). encyclopedia.pub
For a disaccharide like α-ΔUA-[1-->4]-GlcN-6S, MS/MS provides crucial information for sequence determination. The fragmentation pattern reveals how the monosaccharide units are linked together. The process can help to identify the constituent monosaccharides and the position of modifications, such as the sulfate group. The fragmentation of the glycosidic bond between the unsaturated uronic acid (ΔUA) and the glucosamine (GlcN) residue is a key diagnostic feature. The resulting fragment ions can confirm the sequence as ΔUA-GlcN-6S. This technique is indispensable for distinguishing between different isomers of heparin-derived disaccharides.
The interpretation of MS/MS spectra for sequencing involves identifying specific ion series that arise from the fragmentation of the peptide or oligosaccharide backbone. encyclopedia.pub For peptides, a standard notation (a, b, c for N-terminal fragments and x, y, z for C-terminal fragments) is used to classify the fragment ions. encyclopedia.pub A similar principle applies to oligosaccharides, where fragmentation patterns provide the necessary data to piece together the sequence of monosaccharide units.
High-Resolution Mass Spectrometry for Accurate Mass Measurement and Elemental Composition
High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of α-ΔUA-[1-->4]-GlcN-6S, which in turn allows for the confident determination of its elemental composition. Unlike nominal mass measurements, which provide the integer mass of a molecule, HRMS can measure mass to several decimal places. This high level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For α-ΔUA-[1-->4]-GlcN-6S, with a chemical formula of C12H17NNa2O13S, the theoretical monoisotopic mass is 461.021599 amu. chemspider.com High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high accuracy, typically within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental composition, a critical step in the structural elucidation process. The ability to obtain accurate mass measurements is a key advantage of techniques like LC-quadrupole/Orbitrap high-resolution mass spectrometry. nih.gov
| Parameter | Value | Source |
| Chemical Formula | C12H17NNa2O13S | |
| Average Mass | 461.302 amu | chemspider.com |
| Monoisotopic Mass | 461.021599 amu | chemspider.com |
Integrated Spectroscopic Data Analysis for Comprehensive Structural Models
A comprehensive structural model of α-ΔUA-[1-->4]-GlcN-6S is best achieved through the integration of data from multiple spectroscopic techniques. While mass spectrometry provides information on molecular weight and elemental composition, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the stereochemistry and the precise location of linkages and modifications. The combination of LSI-MS and high-field 1H NMR spectroscopy has been successfully used to fully characterize major oligosaccharide components from heparin. nih.gov
The integration of data allows for a synergistic approach where the strengths of one technique compensate for the limitations of another. For example, MS/MS can determine the sequence of monosaccharides, while NMR can provide detailed information about the anomeric configuration (α or β) of the glycosidic linkages and the conformation of the sugar rings. This integrated approach is crucial for building a complete and accurate three-dimensional model of the molecule.
Chromatographic and Electrophoretic Techniques for Analysis and Purity Assessment
Chromatographic and electrophoretic techniques are fundamental for the analysis and purity assessment of α-ΔUA-[1-->4]-GlcN-6S. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. ejgm.co.uk For a polar compound like α-ΔUA-[1-->4]-GlcN-6S, HPLC is an ideal analytical tool. The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving good separation.
Different modes of HPLC can be employed for the analysis of this disaccharide:
Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. While less common for highly polar sugars, derivatization can be used to increase their hydrophobicity, allowing for separation on a C18 column.
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. This is a suitable method for separating underivatized sugars.
Ion-Exchange Chromatography (IEC): Given the presence of a negatively charged sulfate group and a carboxyl group, anion-exchange chromatography is a highly effective method for separating α-ΔUA-[1-->4]-GlcN-6S from other related compounds. A strong cation-exchange column can also be useful as it retains its negatively charged character over a wide pH range. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to separate oligosaccharides of different lengths and is useful for assessing the oligomerization state of peptides and proteins. nih.gov
The purity of an α-ΔUA-[1-->4]-GlcN-6S sample can be determined by HPLC by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. This is a common method for purity assessment of high-purity organic substances. researchgate.net The development and validation of an HPLC method involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve the desired separation and sensitivity. ejgm.co.uk
| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle |
| Reversed-Phase (RP-HPLC) | Nonpolar (e.g., C18) | Polar (e.g., water/acetonitrile) | Based on hydrophobicity. |
| Normal-Phase (NP-HPLC) | Polar (e.g., silica, amide) | Nonpolar (e.g., hexane/isopropanol) | Based on polarity. |
| Ion-Exchange (IEC) | Charged (anionic or cationic) | Buffered aqueous solution | Based on charge interactions. |
| Size-Exclusion (SEC) | Porous particles | Aqueous or organic solvent | Based on molecular size. |
Reverse-Phase and Normal-Phase HPLC for Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for separating heparin and heparan sulfate-derived disaccharides. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. To enhance the separation of highly polar and charged molecules like HS disaccharides, ion-pairing agents are often added to the mobile phase. nih.govacs.org For instance, ion-pairing reversed-phase microflow HPLC (IPRP-Mf-HPLC) has demonstrated excellent separation of these disaccharides. nih.gov This technique can be coupled with mass spectrometry for sensitive detection and quantification. nih.gov The use of an optimized buffer system with additives like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can further improve separation efficiency and mass spectrometric response. acs.org
Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase to separate analytes based on their polarity. unt.edu More polar compounds have longer retention times in this system. unt.edu NP-HPLC is particularly useful for analyzing compounds soluble in non-polar solvents and for separating isomers. unt.eduwaters.com For the analysis of lipid classes, which can range from polar to neutral, NP-HPLC methods have been developed using stationary phases like PVA-Sil. nih.gov
| Chromatographic Mode | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order of Solutes |
| Reverse-Phase HPLC | Non-polar | Polar | Least polar elutes first |
| Normal-Phase HPLC | Polar | Non-polar | Least polar elutes first |
Ion-Exchange Chromatography for Charged Glycans
Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, making it highly suitable for the analysis of sulfated glycans like alpha-DeltaUA-[1-->4]-GlcN-6S. researchgate.net This method separates molecules based on their net surface charge. creative-biostructure.com
Strong anion-exchange (SAX) HPLC is a traditional and effective method for separating mixtures of heparin and HS oligosaccharides and disaccharides. nih.govnih.gov The separation is based on the interaction between the negatively charged sulfate and carboxyl groups of the glycans and the positively charged stationary phase. chromtech.com By using a salt gradient (e.g., NaCl), the bound glycans can be eluted, with more highly charged species requiring higher salt concentrations for elution. researchgate.netrpi.edu This technique can be used for both analytical and preparative purposes. nih.gov
| Ion-Exchanger Type | Stationary Phase Charge | Binds |
| Anion Exchanger | Positive | Anions (negatively charged molecules) |
| Cation Exchanger | Negative | Cations (positively charged molecules) |
Size-Exclusion Chromatography for Oligosaccharide Profiling
Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. phenomenex.blogukessays.com This technique is often the initial step in analyzing a complex mixture of heparin-derived oligosaccharides, providing fractions that are uniform in size. researchgate.net
In SEC, a column is packed with porous beads. bio-rad.com Larger molecules are unable to enter the pores and thus travel through the column more quickly, eluting first. bio-rad.com Smaller molecules can enter the pores, leading to a longer path and later elution. bio-rad.com The elution volume in SEC is influenced by both the molecular size and the charge of the oligosaccharides, especially at low ionic strength of the mobile phase. researchgate.net At higher ionic strength, separation is primarily based on size. researchgate.net SEC can be coupled with other techniques like mass spectrometry to further characterize the separated fractions. researchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. wikipedia.orggnoscience.com It is a powerful tool for the analysis of highly anionic polysaccharides like heparan sulfate and its derivatives. mit.edu The separation in CE is based on the charge and size of the molecules. gnoscience.com
For HS disaccharide analysis, CE offers excellent resolving power, often superior to liquid chromatography. mit.edu The separation is typically performed in a fused-silica capillary under reverse polarity due to the net negative charge of the disaccharides. mit.edu Different CE modes, such as capillary zone electrophoresis (CZE), are employed for this purpose. wikipedia.org The use of low pH buffers helps in achieving charge-based separation. mit.edu CE can be coupled with detection methods like UV absorbance at 232 nm or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. scispace.com
Hyphenated Analytical Platforms (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive structural characterization of complex biomolecules like HS disaccharides.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated platform for the analysis of alpha-DeltaUA-[1-->4]-GlcN-6S and other HS-derived disaccharides. physiology.orgspringernature.com This technique couples the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. springernature.com LC-MS provides valuable structural information and allows for accurate quantification. physiology.org For instance, ion-pairing reversed-phase LC coupled with electrospray ionization MS (IPRP-LC-ESI-MS) is highly effective for separating and identifying heparin/HS disaccharides. nih.govacs.org The use of tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by providing fragmentation patterns of the disaccharide ions. physiology.org
While gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, its application to non-volatile and thermally labile molecules like sulfated disaccharides is limited without prior derivatization to increase their volatility. Therefore, LC-MS is the more commonly employed hyphenated technique for the analysis of these compounds.
| Hyphenated Technique | Separation Principle | Detection Principle | Information Obtained |
| LC-MS | Differential partitioning between stationary and mobile phases | Mass-to-charge ratio of ionized molecules | Molecular weight and structural information of separated analytes |
| GC-MS | Differential partitioning between stationary and gaseous mobile phases | Mass-to-charge ratio of ionized molecules | Molecular weight and structural information of volatile analytes |
| CE-MS | Differential migration in an electric field | Mass-to-charge ratio of ionized molecules | High-resolution separation based on charge and size, coupled with mass identification |
Enzymatic Processing and Biological Turnover of Alpha Deltaua 1 >4 Glcn 6s
Enzymatic Generation from Glycosaminoglycan Polysaccharides
The generation of α-ΔUA-[1→4]-GlcN-6S is a direct consequence of the catabolism of heparan sulfate (B86663), a complex, linear polysaccharide found on cell surfaces and in the extracellular matrix. nih.govoup.com This process is mediated by specific enzymes that depolymerize the long GAG chains into smaller oligosaccharide and disaccharide fragments.
The depolymerization of heparan sulfate chains is initiated by endo-cleaving enzymes. In mammals, the primary enzyme responsible for this is heparanase (HPSE), an endo-β-D-glucuronidase. nih.govtandfonline.com Heparanase cleaves the glycosidic bond between a β-D-glucuronic acid (GlcA) residue and the adjacent N-sulfated glucosamine (B1671600). tandfonline.com This enzymatic action occurs within endosomes or lysosomes after the heparan sulfate proteoglycans are internalized. glycoforum.gr.jpnih.gov The cleavage results in the formation of shorter, yet still biologically active, HS oligosaccharides. oup.comtandfonline.com
In contrast, microbial organisms, such as Flavobacterium heparinum, produce a class of enzymes known as heparin or heparan sulfate lyases (also called heparinases or heparitinases). researchgate.net Unlike the hydrolytic mechanism of mammalian heparanase, these lyases act via a β-elimination mechanism. asm.orgmdpi.com This process cleaves the glycosidic linkage between a hexosamine and a uronic acid, resulting in the formation of an unsaturated double bond between carbons 4 and 5 of the uronic acid residue at the new non-reducing end. researchgate.netmdpi.com This modified residue is termed a delta-4,5-unsaturated uronic acid (ΔUA). The disaccharide α-ΔUA-[1→4]-GlcN-6S is a characteristic product of the action of these lyases on a heparan sulfate chain. researchgate.net
The enzymes that degrade GAGs exhibit a high degree of substrate specificity, which is crucial for generating specific oligosaccharide structures. oup.comnih.gov Mammalian heparanase recognizes and cleaves specific sequences within the HS chain, often at the junction between highly sulfated "S-domains" and less modified regions. oup.comnih.gov The enzyme's active site accommodates the substrate, recognizing N-sulfated and O-sulfated glucosamines, which positions the glucuronic acid residue for cleavage. oup.com
Bacterial heparin lyases are categorized based on their distinct substrate specificities for different sulfation patterns within the HS/heparin chain. researchgate.net
Heparin Lyase I primarily cleaves linkages in highly sulfated regions, particularly those containing an IdoA(2S)-GlcNS(6S) sequence. tandfonline.com
Heparin Lyase II has broader specificity, cleaving at sites of both high and low sulfation. tandfonline.com
Heparin Lyase III acts predominantly on linkages in regions with low sulfation, typically those containing GlcA-GlcNAc. researchgate.net
The generation of α-ΔUA-[1→4]-GlcN-6S specifically requires the action of a lyase on a heparan sulfate chain at a site containing a glucuronic acid followed by a 6-O-sulfated glucosamine residue. The combined use of these lyases can lead to the near-complete depolymerization of HS chains into their constituent disaccharides, a technique widely used for structural analysis. tandfonline.comoup.com Recently, a new class of GAG lyases, termed GAGases, has been discovered with an ultrabroad substrate spectrum, capable of degrading hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate simultaneously. nih.govelifesciences.org
| Enzyme Class | Mechanism | Typical Product | Source |
| Heparanase (mammalian) | Hydrolysis (Endo-β-glucuronidase) | Saturated Oligosaccharides | Mammalian Tissues, Platelets, etc. tandfonline.com |
| Heparin Lyases (bacterial) | β-Elimination | Unsaturated Oligo- and Disaccharides (e.g., α-ΔUA-[1→4]-GlcN-6S) | Bacteria (e.g., Flavobacterium heparinum) researchgate.net |
Further Enzymatic Modification and Metabolic Pathways of the Disaccharide
Once generated, oligosaccharide fragments of heparan sulfate undergo further processing. In mammals, this catabolism occurs in a stepwise fashion within the lysosomes, involving a series of exohydrolases and sulfatases that sequentially remove sugar and sulfate residues from the non-reducing end. glycoforum.gr.jpoup.com
Sulfate groups must be removed by specific sulfatases before the glycosidic bonds can be cleaved by exoglycosidases. glycoforum.gr.jp The 6-O-sulfate group on the glucosamine residue of α-ΔUA-[1→4]-GlcN-6S is a target for such enzymes.
Extracellular Sulfatases (SULF1 and SULF2): These enzymes are located in the extracellular environment and selectively remove 6-O-sulfate groups from intact heparan sulfate chains. glycoforum.gr.jpmdpi.com They primarily act on trisulfated disaccharide units [IdoA(2S)-GlcNS(6S)] and play a key role in modulating HS-dependent signaling pathways by altering the sulfation pattern of the polysaccharide in vivo. rsc.orgnih.gov
Lysosomal Sulfatases: During lysosomal degradation, N-acetylglucosamine-6-sulfatase hydrolyzes the 6-O-sulfate ester bond from terminal GlcNAc-6S residues. glycoforum.gr.jp This step is essential for the complete catabolism of the GAG chain.
Following desulfation, the final breakdown of the disaccharide into monosaccharides is carried out by lysosomal glycoside hydrolases. oup.com The complete degradation of HS fragments generated by mammalian heparanase involves the sequential action of several exoenzymes:
α-L-Iduronidase (IDUA): Removes non-reducing terminal iduronic acid residues. oup.com
β-Glucuronidase: Cleaves non-reducing terminal glucuronic acid residues. glycoforum.gr.jpoup.com
α-N-Acetylglucosaminidase (NAGLU): Hydrolyzes terminal α-linked N-acetylglucosamine residues, a reaction essential in the degradation pathway. cazypedia.org
It is important to note that the unsaturated ΔUA residue, created by bacterial lyases, is not a natural substrate for these mammalian lysosomal hydrolases. pnas.org Therefore, the metabolic pathway described applies to the saturated fragments produced by endogenous heparanase. The ΔUA-containing disaccharides are primarily analytical products resulting from the use of bacterial enzymes in research settings to study GAG structure. oup.compnas.org
Biological Recognition and Functional Interactions of Alpha Deltaua 1 >4 Glcn 6s
Interactions with Glycosaminoglycan-Binding Proteins
The biological effects of α-ΔUA-[1-->4]-GlcN-6S are primarily mediated through its binding to a diverse array of glycosaminoglycan-binding proteins (GBPs). These interactions are highly specific and are governed by the three-dimensional structure of both the disaccharide and the protein.
Identification of Specific Binding Motifs and Protein Domains
The binding of heparan sulfate (B86663) and its constituent disaccharides to proteins is not a random event based solely on electrostatic attraction. Instead, it involves specific binding motifs within the protein structure. While a universal consensus sequence for all HS-binding proteins does not exist, certain patterns of basic amino acids are frequently observed. The Cardin-Weintraub consensus sequences, such as XBBXBX and XBBBXXBX (where B is a basic amino acid and X is a hydropathic amino acid), represent early models for heparin-binding domains. However, it is now understood that the three-dimensional arrangement of these basic residues is more critical than the primary sequence alone.
More complex binding sites often involve a combination of basic and non-basic residues that form a specific pocket or cleft on the protein surface. For instance, in the context of fibroblast growth factors (FGFs), the HS-binding site is characterized by a narrow pocket with lysine (B10760008) and arginine residues strategically positioned to interact with the sulfate and carboxyl groups of the glycan. pnas.org Specifically, studies on FGF-1 have revealed that its minimal binding sequence on heparan sulfate comprises 5-7 monosaccharide units and critically contains a trisulfated IdoA(2-OSO3)-GlcNSO3(6-OSO3) disaccharide unit. oup.com This highlights the importance of the 6-O-sulfated glucosamine (B1671600), a key feature of α-ΔUA-[1-->4]-GlcN-6S.
Similarly, Wnt signaling proteins recognize specific heparan sulfate motifs. It has been shown that Wnt proteins recognize a heparan sulfate structure that includes IdoA2S and GlcNS6S. wikipedia.org The presence of the 6-O-sulfate group on the glucosamine residue is a key component of this recognition site.
| Protein Family | Key Binding Motif Characteristics | Reference |
| Fibroblast Growth Factors (FGFs) | Narrow pocket with strategically placed lysine and arginine residues. For FGF-1, a critical trisulfated IdoA(2-OSO3)-GlcNSO3(6-OSO3) unit is required. | pnas.orgoup.com |
| Wnt Proteins | Recognition of a heparan sulfate structure containing IdoA2S and GlcNS6S. | wikipedia.org |
Influence of Sulfate Position and Anomeric Configuration on Molecular Recognition
The precise positioning of sulfate groups and the anomeric configuration of the glycosidic linkage are paramount in determining the specificity and affinity of the interaction between α-ΔUA-[1-->4]-GlcN-6S and its binding partners.
The importance of specific sulfation patterns is further underscored by the differential binding of various FGFs to heparan sulfate. While some FGFs can bind to sequences with only 2-O-sulfate groups, others, like FGF-1, FGF4, and FGF7, show a preference for epitopes containing both 2-O- and 6-O-sulfate groups. nih.gov This differential binding allows for a fine-tuning of biological responses mediated by the FGF family.
Methodologies for Studying Glycan-Protein Binding
A variety of sophisticated techniques are employed to investigate the intricate interactions between glycans and proteins. These methods allow for the characterization of binding affinity, specificity, and the structural basis of the interaction.
Glycan Arrays: This high-throughput method involves immobilizing a library of different glycan structures onto a solid surface. researchgate.net The array is then incubated with a fluorescently labeled protein of interest to identify which glycans it binds to. This technique is invaluable for screening the binding specificity of a protein against a wide range of glycan structures.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics and affinity of binding interactions in real-time. In a typical setup, the protein is immobilized on a sensor chip, and a solution containing the glycan is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the glycan to the protein, is measured.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand (the glycan) to a macromolecule (the protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques provide high-resolution structural information about the glycan-protein complex. X-ray crystallography can reveal the precise atomic-level interactions between the glycan and the protein in a co-crystal. NMR spectroscopy, particularly techniques like saturation transfer difference (STD) NMR, can identify the specific parts of the glycan that are in close contact with the protein in solution.
| Methodology | Principle | Information Obtained |
| Glycan Arrays | Immobilized glycans are probed with a labeled protein. | Binding specificity |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics and affinity (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry, and thermodynamics |
| X-ray Crystallography | Diffraction of X-rays by a co-crystal of the glycan and protein. | High-resolution 3D structure of the complex |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | 3D structure in solution and identification of binding epitopes |
Role as a Structural Determinant in Cellular Glycobiology
The presence of 6-O-sulfated domains within heparan sulfate chains contributes significantly to the structural diversity of these molecules. researchgate.net This structural heterogeneity is not random but is precisely regulated by a suite of enzymes in the Golgi apparatus. physiology.org The resulting specific patterns of sulfation create distinct binding sites for a vast array of proteins, effectively turning HSPGs into molecular organizers at the cell surface and in the ECM. scielo.br
This organizational role is crucial for establishing and maintaining tissue architecture. For example, HSPGs are integral components of the basement membrane, where they interact with other ECM components like laminin (B1169045) and collagen to provide structural integrity. The specific sulfation patterns, including the presence of 6-O-sulfated units, are essential for these interactions.
Potential Involvement in Cellular Processes as a Disaccharide Unit
As a fundamental building block of heparan sulfate, the α-ΔUA-[1-->4]-GlcN-6S disaccharide is implicated in a wide range of cellular processes. Its influence is exerted through the modulation of signaling pathways that govern cell growth, differentiation, migration, and survival.
Cell Signaling: The 6-O-sulfation of heparan sulfate is a key regulatory point in several signaling pathways. As mentioned earlier, it is crucial for FGF and Wnt signaling. wikipedia.orgnih.gov By facilitating the formation of signaling complexes between ligands and their receptors, heparan sulfate chains acts as essential co-receptors. The presence or absence of the 6-O-sulfate group on disaccharide units like α-ΔUA-[1-->4]-GlcN-6S can therefore act as a molecular switch, turning signaling pathways on or off.
Angiogenesis: The formation of new blood vessels is a complex process that is tightly regulated by pro- and anti-angiogenic factors, many of which are HS-binding proteins, including FGFs and vascular endothelial growth factor (VEGF). The specific sulfation patterns of heparan sulfate, including 6-O-sulfation, are critical for modulating the activity of these factors and thus influencing angiogenesis. wikipedia.org
Inflammation and Immunity: Heparan sulfate is involved in regulating inflammatory responses by binding to chemokines and cytokines, influencing their localization and activity. The structural features of HS, including the presence of 6-O-sulfated units, can impact the recruitment of leukocytes to sites of inflammation.
Cancer Biology: Aberrant heparan sulfate expression and sulfation are commonly observed in cancer. These changes can affect tumor growth, metastasis, and angiogenesis by altering the interactions between cancer cells and their microenvironment. The specific sulfation patterns on HS chains can influence the binding of growth factors that drive tumor progression.
Methodological Approaches for Research on Alpha Deltaua 1 >4 Glcn 6s
Isolation and Purification Strategies from Biological Sources
The disaccharide α-ΔUA-[1→4]-GlcN-6S is not typically found free in nature but is generated from larger heparan sulfate (B86663) or heparin chains for analytical purposes. The process begins with the enzymatic digestion of the parent polysaccharide, which is isolated from animal tissues or cell cultures. nih.govnih.gov
A standard method involves the use of a cocktail of bacterial heparin lyases (Heparinase I, II, and III) from organisms like Flavobacterium heparinum or Bacillus circulans. nih.govtandfonline.com These enzymes cleave the polysaccharide backbone at specific sites through a β-elimination mechanism, which results in the characteristic Δ4,5-unsaturated bond at the non-reducing end of the newly formed uronic acid residue. physiology.orgacs.org
Following enzymatic depolymerization, the resulting mixture contains various disaccharides with different sulfation patterns. The purification of the target disaccharide, α-ΔUA-[1→4]-GlcN-6S, relies on its unique physicochemical properties, primarily its high negative charge imparted by the sulfate and carboxylate groups.
Key purification techniques include:
Anion-Exchange Chromatography (AEC): This is a cornerstone technique for separating sulfated GAG fragments. oup.com The mixture is applied to a positively charged column matrix, such as Diethylaminoethyl (DEAE)-cellulose, and molecules are eluted using a salt gradient (e.g., NaCl). oup.comresearchgate.netnih.gov Disaccharides with higher sulfation levels, and thus greater negative charge density, bind more tightly and elute at higher salt concentrations.
Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography (RPIP-HPLC): This high-resolution technique is essential for separating isomeric disaccharides. It involves adding an ion-pairing agent (e.g., tributylamine) to the mobile phase, which forms a neutral complex with the negatively charged disaccharide, allowing it to be retained and separated on a hydrophobic reversed-phase column (like C18). nih.govnih.govscispace.com
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method is often used for desalting the sample after enzymatic digestion or AEC, for example, using Sephadex G-10 columns. nih.govfrontiersin.org
| Purification Step | Principle | Common Implementation | Purpose |
| Enzymatic Digestion | β-eliminative cleavage of HS/heparin backbone | Cocktail of Heparinase I, II, III | Generation of unsaturated disaccharides |
| Anion-Exchange | Separation based on negative charge density | DEAE-Cellulose or Q-Sepharose column with NaCl gradient | Fractionation of disaccharides by sulfation degree |
| RPIP-HPLC | Separation of ionic species on a reverse-phase column | C18 column with an ion-pairing reagent (e.g., tributylamine) | High-resolution separation of isomeric disaccharides |
| Desalting | Separation of molecules based on size | Sephadex G-10 gel filtration | Removal of salts from enzyme buffers or elution gradients |
Chemical and Chemo-Enzymatic Synthesis of the Disaccharide
While α-ΔUA-[1→4]-GlcN-6S is a product of degradation, the synthesis of its saturated precursor and related structures is vital for creating analytical standards and for structure-function studies. These synthetic efforts are divided into enzymatic and purely chemical strategies.
Enzymatic Synthesis Utilizing Specific Glycosyltransferases or Glycosidases
Chemo-enzymatic synthesis offers a powerful route to creating defined oligosaccharide structures by combining the flexibility of chemical synthesis with the high specificity of enzymes. rsc.orgnih.govbiorxiv.org This approach typically involves a chemically synthesized backbone or primer that is subsequently elongated and modified by specific enzymes.
Polymerization: Glycosyltransferases such as heparosan synthase are used to extend a precursor chain by adding alternating GlcNAc and glucuronic acid (GlcA) units from their respective UDP-sugar donors. oup.com
Sulfation: Specific sulfotransferases are employed to add sulfate groups at desired positions. For the synthesis of a precursor to α-ΔUA-[1→4]-GlcN-6S, a 6-O-sulfotransferase (6-OST) would be used to sulfate the C6 hydroxyl group of the glucosamine (B1671600) residue. oup.comacs.org
Transglycosylation: In some approaches, glycosidases can be used in reverse to form glycosidic bonds, a process known as transglycosylation. For instance, β-D-galactosidase from Bacillus circulans has been successfully used to synthesize other types of sulfated disaccharides, demonstrating the potential of this enzymatic strategy. nih.govtandfonline.com
Chemical Synthesis Strategies for Complex Oligosaccharide Structures
The total chemical synthesis of HS oligosaccharides is a significant challenge, primarily due to the difficulty in controlling the stereochemistry of the glycosidic linkages, especially the α-linkage of the glucosamine unit. nih.gov
Key strategies include:
Stereoselective α-Glycosylation: Achieving the α(1→4) linkage is crucial. A widely used strategy employs a glucosamine donor with a non-participating group at the C2 position, such as an azido (B1232118) (N₃) group. The azido group does not interfere with the glycosylation reaction, favoring the formation of the thermodynamically more stable α-anomer. nih.govmdpi.com
Protecting Group Manipulation: The choice of protecting groups on the sugar donors and acceptors is critical for directing the stereochemical outcome. A strategic combination of orthogonal protecting groups, which can be removed selectively without affecting others, is essential. For example, specific silyl (B83357) and benzyl-type protecting groups on the glucosamine donor have been shown to afford excellent α-stereoselectivity. acs.orgmizutanifdn.or.jp
Modular "Building Block" Approach: Complex oligosaccharides are often assembled in a convergent manner using pre-synthesized monosaccharide or disaccharide "building blocks". nih.gov This modular strategy allows for the efficient and controlled construction of the desired sequence. Once the full carbohydrate backbone is assembled, a series of deprotection steps followed by chemical sulfation yields the final target molecule. nih.govrsc.org
Development and Optimization of Quantitative Analytical Assays
Accurate quantification of α-ΔUA-[1→4]-GlcN-6S is essential for the compositional analysis of HS and heparin from biological samples. Several highly sensitive and specific methods have been developed for this purpose.
The gold standard for both separation and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS) . nih.govacs.orgcapes.gov.br
Separation: RPIP-HPLC or Ultra-Performance Liquid Chromatography (UPLC) provides excellent resolution of the different disaccharide isomers. scispace.com
Detection and Quantification: Electrospray ionization mass spectrometry (ESI-MS) confirms the identity of the disaccharide by its mass-to-charge ratio. For precise quantification, stable isotope-labeled internal standards are used. nih.govacs.org A known amount of a 13C and/or 15N-labeled version of α-ΔUA-[1→4]-GlcN-6S is added to the sample. nih.gov This standard co-elutes with the native disaccharide but is differentiated by the mass spectrometer, allowing for highly accurate quantification by comparing the signal intensities. nih.govcapes.gov.br
Another widely used method involves fluorescent labeling followed by HPLC.
The reducing end of the disaccharide is derivatized with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC) or BODIPY-FL hydrazide. scispace.combiorxiv.org
The labeled disaccharides are then separated by RPIP-HPLC and quantified using a fluorescence detector, a method that offers exceptional sensitivity. scispace.combiorxiv.org
Less specific but simpler methods include spectrophotometric assays using cationic dyes like 1,9-dimethylmethylene blue (DMMB). avma.orgresearchgate.net These assays quantify the total amount of sulfated GAGs in a sample but cannot distinguish between different disaccharide structures. nih.gov
| Assay Method | Principle | Sensitivity | Specificity |
| RPIP-LC-MS with Isotopic Standards | Chromatographic separation followed by MS detection, normalized to a heavy-isotope labeled standard. | High (ng/disaccharide) nih.gov | Very High (distinguishes isomers) |
| HPLC with Fluorescent Labeling (e.g., AMAC) | Covalent attachment of a fluorophore, followed by chromatographic separation and fluorescence detection. | Very High (pmol to fmol) scispace.com | High (distinguishes isomers) |
| Dye-Binding Spectrophotometry (e.g., DMMB) | Colorimetric change upon binding of a cationic dye to sulfated polysaccharides. | Moderate (µg) researchgate.net | Low (measures total sGAGs) |
Computational Chemistry and Molecular Modeling
Computational methods provide powerful tools to investigate the three-dimensional structure and dynamic behavior of α-ΔUA-[1→4]-GlcN-6S, which are critical for understanding its interactions with proteins.
Molecular Dynamics Simulations for Conformational Ensembles
Molecular dynamics (MD) simulations are used to model the movement of atoms in a molecule over time, providing a detailed picture of its conformational landscape. mdpi.comnih.gov
Force Fields: Accurate simulations require specialized force fields that have been parameterized for carbohydrates, such as GLYCAM06. mdpi.com These parameters must be further adapted to correctly model the unique features of the disaccharide, including the sulfate groups and the double bond in the unsaturated uronic acid. uga.edu
Conformational Analysis: MD simulations reveal the preferred ring conformations (e.g., chair or skew-boat forms for the uronic acid) and the rotational flexibility around the α(1→4) glycosidic bond (described by phi and psi torsion angles). nih.govmit.edu This conformational flexibility is crucial for how the disaccharide fits into the binding pocket of a protein.
Influence of Sulfation: Studies have shown that the presence and position of sulfate groups can significantly impact the conformational preferences of the disaccharide, which in turn dictates its biological specificity. researchgate.netmdpi.comsemanticscholar.org
Experimental Validation: The results from MD simulations can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR). Saturation Transfer Difference (STD) NMR, for example, can identify which parts of the disaccharide are in close physical contact with a protein, providing valuable validation for the computational models. oup.com
In Silico Prediction of Glycan-Protein Interactions
Computational methods, particularly in silico prediction techniques, have become indispensable for investigating the interactions between glycans and proteins at a molecular level. nih.govnih.govnih.gov These approaches complement experimental data by providing detailed insights into the structural and energetic determinants of binding. For the unsaturated disaccharide α-ΔUA-[1→4]-GlcN-6S, which is a product of heparin and heparan sulfate degradation by lyases, computational studies are crucial for understanding its recognition by various enzymes and binding proteins. nih.gov The primary techniques employed are molecular docking and molecular dynamics (MD) simulations, which predict the binding conformation and assess the stability of the glycan-protein complex. nih.govuiuc.edu
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govajchem-a.com In the context of α-ΔUA-[1→4]-GlcN-6S, docking simulations are used to place the disaccharide into the active site of a target protein, such as bacterial heparin-degrading enzymes. These simulations help identify key amino acid residues that form critical interactions with the ligand. nih.govresearchgate.net
A notable study involving docking simulations investigated the binding of unsaturated heparin disaccharides to an unsaturated glucuronyl hydrolase (UGL) from Pedobacter heparinus, named Phep_2830, which is specific for these types of substrates. nih.govnih.gov The crystal structure of the enzyme was used to perform docking simulations to understand its substrate specificity. The simulations revealed that the pocket-like structure and a "lid loop" at the +1 subsite of the enzyme are crucial for recognizing the 1,4-glycosidic linkage characteristic of heparin-derived disaccharides. nih.govnih.gov The model indicated that the acetyl group of the glucosamine residue is comfortably housed within this pocket, and aromatic residues in the lid loop engage in stacking interactions with the substrate. nih.gov
Another pertinent example of in silico analysis is the molecular docking of heparin disaccharides to a novel, highly stable Heparinase I (BxHep-I) from Bacteroides xylanisolvens. nih.gov Heparinase I specifically cleaves heparin, generating unsaturated disaccharides like α-ΔUA-[1→4]-GlcN-6S. nih.gov The docking study aimed to elucidate the substrate binding mechanism. The results identified a set of highly conserved amino acid residues within the binding domain that are essential for the interaction. nih.govresearchgate.net These residues form a network of hydrogen bonds with the disaccharide substrate, anchoring it within the active site for catalysis. nih.gov
The findings from these docking studies are detailed in the table below, summarizing the key interactions between heparin-derived unsaturated disaccharides and their target enzymes.
| Target Protein | Interacting Residues | Type of Interaction | Source |
| Unsaturated Glucuronyl Hydrolase (Phep_2830) | Aromatic residues of the lid loop | Stacking interactions | nih.gov |
| Heparinase I (BxHep-I) | Asn25, Gln27, Arg88, Lys116, His156, Arg161, Gln228, Tyr356, Lys358, Tyr362 | Hydrogen Bonds | nih.gov |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the glycan-protein complex over time. nih.govmdpi.com MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and protein, and can be used to calculate binding free energies. nih.govmdpi.com While specific MD simulation studies exclusively focused on α-ΔUA-[1→4]-GlcN-6S are not extensively documented in publicly available literature, the general methodology is well-established for glycan-protein complexes. nih.govnih.gov Such simulations would typically use force fields like CHARMM or AMBER to model the atomic interactions and would be run for nanoseconds to observe the stability of the hydrogen bonds and other interactions identified in docking studies. nih.gov
These computational approaches are powerful tools for generating hypotheses and guiding further experimental work, such as site-directed mutagenesis, to validate the importance of specific residues in glycan binding and enzymatic activity. nih.govnih.gov
Future Directions and Emerging Research Avenues for Alpha Deltaua 1 >4 Glcn 6s
Advancements in High-Throughput Glycomics and Glycoproteomics
The study of specific glycan structures like α-ΔUA-[1→4]-GlcN-6S has been historically hampered by their complexity and the limitations of analytical methods. However, the emergence of high-throughput (HT) glycomics and glycoproteomics is set to revolutionize the field. nih.gov These technologies enable the large-scale, detailed analysis of glycan structures and glycoproteins, which is crucial for understanding the nuanced roles of individual components like α-ΔUA-[1→4]-GlcN-6S. preprints.orgnih.gov
Future research will increasingly rely on advanced mass spectrometry (MS) techniques, which offer high-resolution analysis of glycan structures. preprints.orgmdpi.com The development of automated and miniaturized sample preparation workflows will allow for the analysis of thousands of samples, a necessary step for large population studies to correlate specific glycan profiles with disease states. nih.gov Site-specific glycosylation profiling is another critical advancement, helping to link genetic variations to specific changes in glycan structures and their associated biological functions. mdpi.com For α-ΔUA-[1→4]-GlcN-6S, these methods will enable researchers to precisely quantify its abundance in various tissues and biofluids, identify the specific proteoglycans from which it is derived, and map its distribution in health and disease.
Table 1: Emerging High-Throughput Technologies in Glycomics
| Technology | Application for α-ΔUA-[1→4]-GlcN-6S Research | Potential Impact |
|---|---|---|
| High-Resolution Mass Spectrometry (MS) | Precise quantification and structural confirmation in complex biological samples. | Identification of biomarkers for disease diagnosis and monitoring. preprints.org |
| Automated Sample Preparation | Enables large-scale screening of α-ΔUA-[1→4]-GlcN-6S levels across diverse populations and conditions. | Facilitates robust clinical studies and understanding of interindividual variation. nih.gov |
| Site-Specific Glycoproteomics | Pinpointing the exact protein attachment sites of heparan sulfate (B86663) chains that generate α-ΔUA-[1→4]-GlcN-6S. | Elucidating the specific protein-glycan interactions that govern biological function. mdpi.com |
| Lectin Microarrays | Probing glycomes to determine changes in the expression of glycan epitopes in disease states. | High-throughput analysis of glycomic changes in large cell line panels to identify cancer-related glycan expression. marshall.edu |
Development of Novel Chemo-Enzymatic Synthesis Technologies
A significant bottleneck in studying specific heparan sulfate oligosaccharides has been the difficulty in obtaining structurally defined, pure compounds. nih.gov Purely chemical synthesis of these molecules is exceptionally challenging, especially for structures larger than an octasaccharide. nih.govrsc.org The future of glycan research lies in novel chemo-enzymatic synthesis technologies, which offer a powerful and more efficient alternative. rsc.org
This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. By using recombinant heparan sulfate biosynthetic enzymes, such as glycosyltransferases and sulfotransferases, researchers can build upon a basic disaccharide building block to create a library of HS oligosaccharides with predictable structures, sizes, and sulfation patterns. nih.govrsc.org Recent advancements have demonstrated the ability to synthesize over 60 different HS and heparin oligosaccharides, paving the way for detailed structure-activity relationship (SAR) studies. rsc.orgrsc.org For α-ΔUA-[1→4]-GlcN-6S, these methods will not only allow for its large-scale production but also for the creation of a vast array of related structures. This will be instrumental in identifying the precise structural motifs responsible for specific biological activities and in developing novel glycan-based therapeutics. researchgate.net
Elucidation of Uncharted Biological Functions in Complex Systems
Heparan sulfate proteoglycans (HSPGs) are known to be involved in a vast range of biological processes, including embryonic development, cell signaling, inflammation, and viral infection. nih.govjci.orgnih.gov They function by interacting with a multitude of proteins, such as growth factors, chemokines, and enzymes. nih.gov The specific sulfation patterns of HS chains dictate these interactions and their resulting biological outcomes. nih.gov
While the broader functions of HSPGs are recognized, the specific roles of their smaller, enzymatically-cleaved fragments, such as α-ΔUA-[1→4]-GlcN-6S, remain largely uncharted. It is known that heparanase, an enzyme often upregulated in cancer and inflammation, cleaves HS chains to release biologically active fragments. nih.gov These fragments can modulate signaling pathways, influence immune cell recruitment, and participate in tissue remodeling. nih.gov Future research will focus on deciphering the specific functions of α-ΔUA-[1→4]-GlcN-6S in these contexts. For instance, its role in modulating growth factor signaling, its potential as a signaling molecule in inflammation, or its involvement in the pathogenesis of diseases of the nervous system are all promising areas of investigation. nih.govnih.gov Understanding these functions is critical, as glycans are known to play key roles in the physiology of nearly every organ system. nih.gov
Integration of Multidisciplinary Approaches for Systems-Level Understanding of Glycan Biology
To fully comprehend the role of α-ΔUA-[1→4]-GlcN-6S, it is essential to move beyond studying it in isolation. The future of glycobiology lies in the integration of multidisciplinary approaches to achieve a systems-level understanding. marshall.edu This involves combining data from various "omics" fields—including glycomics, genomics, proteomics, and metabolomics—to build a holistic picture of complex biological processes. nih.govnih.gov
By integrating glycomic data with transcriptomic and proteomic data, researchers can correlate changes in the abundance of α-ΔUA-[1→4]-GlcN-6S with alterations in gene and protein expression. marshall.eduresearchgate.net This can help to identify the regulatory networks that control HS biosynthesis and degradation and uncover the downstream pathways affected by this specific disaccharide. marshall.edu Such an integrative approach can unravel the complex interplay between different molecular layers and provide insights into how disruptions in glycan expression contribute to disease. nih.gov For example, combining multi-omics data has already shown promise in identifying distinct molecular subtypes of cancer and discovering novel biomarkers. nih.govresearchgate.net Applying these systems biology strategies will be paramount in defining the complete functional significance of α-ΔUA-[1→4]-GlcN-6S and its place within the intricate network of cellular functions. youtube.com
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| alpha-DeltaUA-[1-->4]-GlcN-6S | - |
| Heparan Sulfate | HS |
| Glucuronic acid | GlcUA |
| Iduronic acid | IdoUA |
| N-acetylglucosamine | GlcNAc |
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for confirming the structural integrity of alpha-DeltaUA-[1→4]-GlcN-6S?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve glycosidic linkage configurations (e.g., 1D , , and 2D COSY/HSQC) and mass spectrometry (MS) for molecular weight validation. For sulfation at GlcN-6S, ion-exchange chromatography coupled with tandem MS can confirm positional sulfation. Cross-validate results with literature benchmarks from glycobiology studies .
Q. How is alpha-DeltaUA-[1→4]-GlcN-6S synthesized in laboratory settings?
- Methodological Answer : Employ chemical glycosylation strategies, such as Schmidt’s trichloroacetimidate method, to form the α-(1→4) linkage. Protect GlcN-6S with temporary groups (e.g., acetyl) during synthesis. Purify intermediates via silica gel chromatography and validate each step using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Detailed protocols are described in glycobiology methodology papers .
Q. What biological systems or contexts commonly involve alpha-DeltaUA-[1→4]-GlcN-6S?
- Methodological Answer : Investigate its presence in glycosaminoglycan (GAG) degradation pathways, particularly in heparin/heparan sulfate metabolism. Use enzymatic digestion (heparinase I/II) followed by liquid chromatography–MS (LC-MS) to identify disaccharide fragments in extracellular matrix samples. Reference glycomics databases for comparative analysis .
Advanced Research Questions
Q. How can contradictory data between NMR and MS results for alpha-DeltaUA-[1→4]-GlcN-6S be systematically resolved?
- Methodological Answer :
Replicate experiments : Ensure sample purity via HPLC and eliminate contaminants (e.g., salts) that interfere with ionization in MS .
Optimize NMR parameters : Adjust acquisition times and solvent systems (e.g., DO vs. DMSO-d) to enhance signal resolution .
Cross-disciplinary validation : Integrate circular dichroism (CD) or molecular dynamics simulations to corroborate structural hypotheses.
- Reference collaborative research design models for troubleshooting workflows .
Q. What experimental design considerations are critical for studying the enzymatic degradation kinetics of alpha-DeltaUA-[1→4]-GlcN-6S?
- Methodological Answer :
- Enzyme selection : Use recombinant sulfatases (e.g., GlcN-6-sulfatase) and heparanase under controlled pH/temperature.
- Kinetic assays : Employ stopped-flow spectrophotometry or fluorometric assays (e.g., 4-methylumbelliferyl substrates) to monitor real-time hydrolysis.
- Data normalization : Account for enzyme batch variability using internal standards (e.g., p-nitrophenol calibration curves).
- Statistical frameworks for enzyme kinetics are detailed in ELISA kit protocols .
Q. How can computational modeling be integrated with experimental data to predict the interactions of alpha-DeltaUA-[1→4]-GlcN-6S with proteins like antithrombin III?
- Methodological Answer :
Molecular docking : Use tools like AutoDock Vina to simulate binding poses, focusing on sulfation-dependent electrostatic interactions.
Free energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding affinities.
Experimental validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
- Align workflows with collaborative research guidelines for multi-method integration .
Data Analysis and Literature Review
Q. What strategies are effective for identifying gaps in existing literature on alpha-DeltaUA-[1→4]-GlcN-6S?
- Methodological Answer :
- Systematic reviews : Use PRISMA frameworks to screen glycobiology databases (e.g., GlyTouCan, UniCarbKB).
- Citation chaining : Track references in seminal papers (e.g., Harris et al., 1993 ) via Google Scholar’s “Cited by” feature .
- Meta-analysis tools : Apply VOSviewer to map keyword co-occurrence trends and identify understudied areas (e.g., metabolic fate in disease models).
Q. How should researchers address variability in sulfation efficiency across synthetic batches of alpha-DeltaUA-[1→4]-GlcN-6S?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, reagent stoichiometry).
- Quality control : Implement inline -NMR to monitor sulfation in real time.
- Statistical analysis : Apply ANOVA to identify significant factors contributing to variability, referencing ELISA kit validation protocols .
Ethical and Procedural Guidelines
Q. What ethical considerations apply when publishing data on alpha-DeltaUA-[1→4]-GlcN-6S synthesis or biological activity?
- Methodological Answer :
- Data transparency : Share raw NMR/MS spectra in public repositories (e.g., GlycoPOST).
- Authorship criteria : Follow ICMJE guidelines to define contributor roles, ensuring supervisors review experimental records and data integrity .
- Conflict of interest : Disclose funding sources (e.g., pharmaceutical partnerships) that may influence interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
